molecular formula C12H14Cl3N3O2S B11986051 N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide

N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide

Cat. No.: B11986051
M. Wt: 370.7 g/mol
InChI Key: LPIAISLXGLKYIC-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide is a complex organic compound with the molecular formula C12H14Cl3N3O2S and a molecular weight of 370.687 g/mol This compound is known for its unique chemical structure, which includes a trichloromethyl group, a hydroxyaniline moiety, and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide typically involves multiple steps. One common method includes the reaction of 3-hydroxyaniline with a carbothioyl chloride derivative under controlled conditions to form an intermediate product. This intermediate is then reacted with 2,2,2-trichloroethylamine to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyaniline moiety can yield quinone derivatives, while nucleophilic substitution of the trichloromethyl group can produce various substituted derivatives .

Scientific Research Applications

N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, the hydroxyaniline moiety may interact with enzymes or receptors, leading to changes in cellular processes. The trichloromethyl group may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy group at the 3-position of the aniline ring may influence its reactivity and interactions with biological targets compared to similar compounds .

Properties

Molecular Formula

C12H14Cl3N3O2S

Molecular Weight

370.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C12H14Cl3N3O2S/c1-2-9(20)17-10(12(13,14)15)18-11(21)16-7-4-3-5-8(19)6-7/h3-6,10,19H,2H2,1H3,(H,17,20)(H2,16,18,21)

InChI Key

LPIAISLXGLKYIC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)O

Origin of Product

United States

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